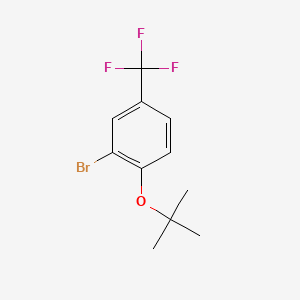![molecular formula C13H10N2O B13691667 3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
3-Acetylimidazo[2,1-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylimidazo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper(I) catalyst and acetonitrile (CH3CN). This reaction proceeds via N atom transfer and a three-component [3 + 2 + 1] cyclization . Another method involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
3-Acetylimidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-Acetylimidazo[2,1-a]isoquinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Acetylimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in cellular processes, leading to various biological effects . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinolines: These compounds also have a fused ring structure but with different substitution patterns.
Uniqueness
3-Acetylimidazo[2,1-a]isoquinoline is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
1-imidazo[2,1-a]isoquinolin-3-ylethanone |
InChI |
InChI=1S/C13H10N2O/c1-9(16)12-8-14-13-11-5-3-2-4-10(11)6-7-15(12)13/h2-8H,1H3 |
InChI 键 |
NUQSEIQBUDNVQM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C2N1C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
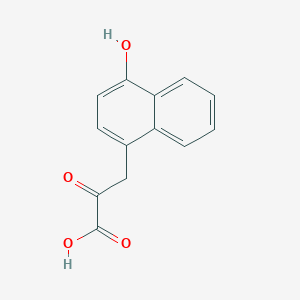
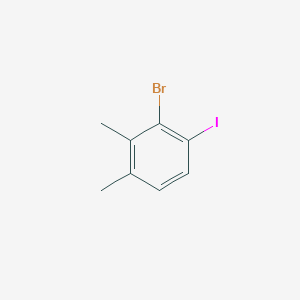
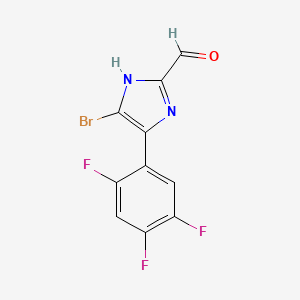
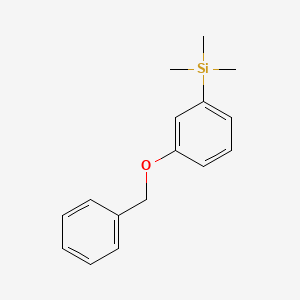
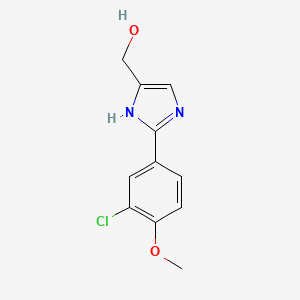
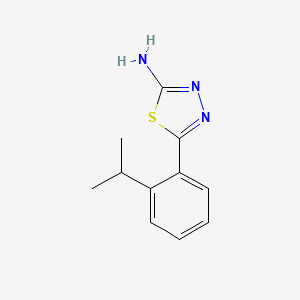

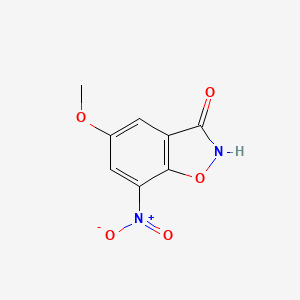
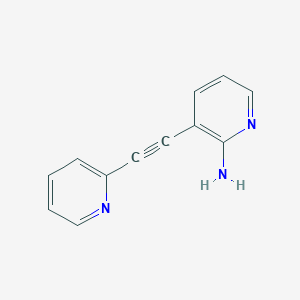
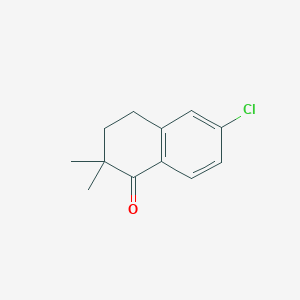
![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
